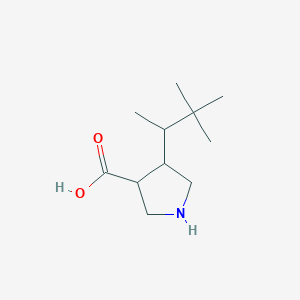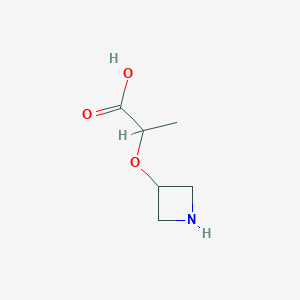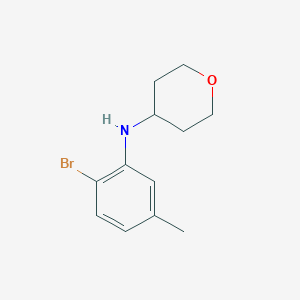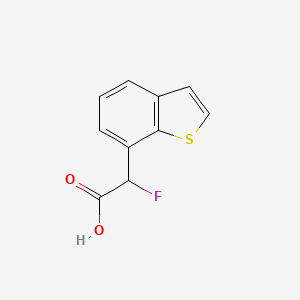
2-(1-Benzothiophen-7-yl)-2-fluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Benzothiophen-7-yl)-2-fluoroacetic acid is a chemical compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Benzothiophen-7-yl)-2-fluoroacetic acid typically involves the reaction of 1-benzothiophene with fluoroacetic acid under specific conditions. One common method includes the use of a base such as potassium carbonate (K₂CO₃) to facilitate the reaction. The reaction is usually carried out at room temperature and may require a solvent like dimethylformamide (DMF) to dissolve the reactants .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-Benzothiophen-7-yl)-2-fluoroacetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
2-(1-Benzothiophen-7-yl)-2-fluoroacetic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of new materials with unique properties, such as conductive polymers and organic semiconductors.
Wirkmechanismus
The mechanism of action of 2-(1-Benzothiophen-7-yl)-2-fluoroacetic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an agonist or antagonist for certain receptors, influencing cellular signaling pathways. The exact mechanism depends on the specific application and the molecular targets involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1-Benzothiophen-7-yl)acetic acid: This compound is similar but lacks the fluorine atom.
2-(1-Benzothiophen-7-yl)propanoic acid: This compound has a propanoic acid group instead of a fluoroacetic acid group.
Uniqueness
The presence of the fluorine atom in 2-(1-Benzothiophen-7-yl)-2-fluoroacetic acid imparts unique properties such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s effectiveness in certain applications, making it distinct from its analogs .
Eigenschaften
Molekularformel |
C10H7FO2S |
|---|---|
Molekulargewicht |
210.23 g/mol |
IUPAC-Name |
2-(1-benzothiophen-7-yl)-2-fluoroacetic acid |
InChI |
InChI=1S/C10H7FO2S/c11-8(10(12)13)7-3-1-2-6-4-5-14-9(6)7/h1-5,8H,(H,12,13) |
InChI-Schlüssel |
NHMDGDKSCSZEQQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)C(C(=O)O)F)SC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


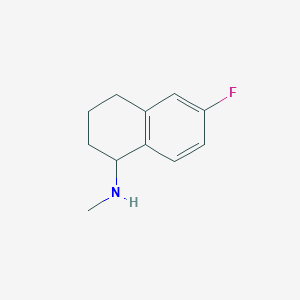
![(3S)-3-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanoic acid](/img/structure/B13309094.png)
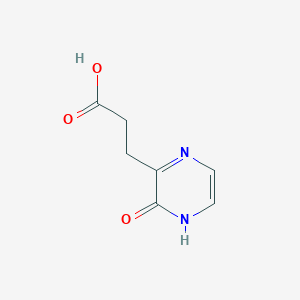
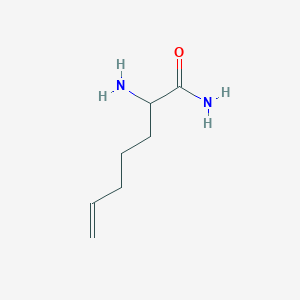
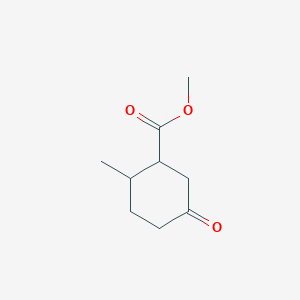
![[(2S,3AS,7aS)-octahydro-1H-indol-2-yl]methanol](/img/structure/B13309115.png)


![2-Methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-sulfonamide](/img/structure/B13309118.png)
![2-[(4-chlorophenyl)sulfanyl]-N'-hydroxyethanimidamide](/img/structure/B13309124.png)
